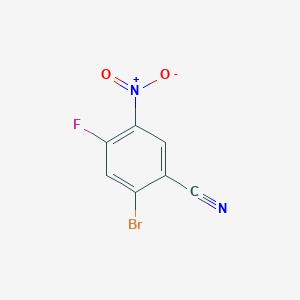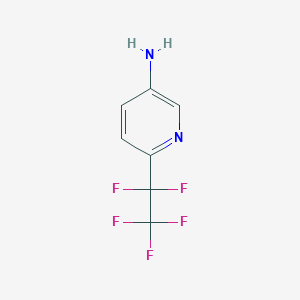![molecular formula C11H15Cl2N B2673790 [1-(2-Chlorobenzyl)cyclopropyl]methanamine hydrochloride CAS No. 1439899-38-3](/img/structure/B2673790.png)
[1-(2-Chlorobenzyl)cyclopropyl]methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(2-Chlorobenzyl)cyclopropyl]methanamine hydrochloride is a chemical compound with the molecular formula C11H14ClN·HCl It is a derivative of cyclopropylmethanamine, featuring a chlorobenzyl group attached to the cyclopropyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Chlorobenzyl)cyclopropyl]methanamine hydrochloride typically involves the following steps:
Benzyl Chloride Formation: : The starting material, benzyl chloride, is prepared through the chlorination of toluene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3).
Cyclopropylamine Synthesis: : Cyclopropylamine is synthesized from cyclopropane through amination reactions involving ammonia and a suitable catalyst.
Coupling Reaction: : The benzyl chloride and cyclopropylamine are then coupled using a suitable coupling agent, such as sodium cyanoborohydride (NaBH3CN), under controlled reaction conditions to form the intermediate cyclopropylbenzylamine.
Hydrochloride Formation: : The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: [1-(2-Chlorobenzyl)cyclopropyl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: : Reduction reactions can be performed to convert the compound to its amine derivatives.
Substitution: : Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Nucleophiles such as sodium azide (NaN3) and amines can be used for substitution reactions.
Oxidation: : Formation of cyclopropylbenzylamine ketone or aldehyde.
Reduction: : Formation of cyclopropylbenzylamine derivatives.
Substitution: : Formation of various substituted cyclopropylbenzylamine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [1-(2-Chlorobenzyl)cyclopropyl]methanamine hydrochloride is used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, the compound is utilized in the study of enzyme inhibitors and receptor ligands. Its structural similarity to other biologically active compounds makes it a valuable tool in drug discovery and development.
Medicine: The compound has potential applications in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for the synthesis of novel drugs targeting specific diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it a valuable component in various chemical processes.
Wirkmechanismus
The mechanism by which [1-(2-Chlorobenzyl)cyclopropyl]methanamine hydrochloride exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism of action would vary based on the target and the desired therapeutic outcome.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
[1-(4-Fluorophenyl)cyclopropyl]methanamine hydrochloride: : Similar structure with a fluorophenyl group instead of chlorobenzyl.
1-(2-Chloro-N-methylbenzimidoyl)cyclopentanol: : Another compound with a chloro group and a cyclopentanol moiety.
Uniqueness: The uniqueness of [1-(2-Chlorobenzyl)cyclopropyl]methanamine hydrochloride lies in its specific structural features, which confer distinct chemical and biological properties compared to similar compounds. Its reactivity and versatility make it a valuable compound in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
[1-[(2-chlorophenyl)methyl]cyclopropyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN.ClH/c12-10-4-2-1-3-9(10)7-11(8-13)5-6-11;/h1-4H,5-8,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGUJBDMFPXYGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=CC=C2Cl)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{1-[3-(benzyloxy)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole](/img/structure/B2673707.png)



![3,5-dimethyl-4-{[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]sulfonyl}-1,2-oxazole](/img/structure/B2673713.png)


![2-Chloro-N-(1H-indol-7-ylmethyl)-N-[1-(oxolan-2-yl)ethyl]acetamide](/img/structure/B2673717.png)


![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2673723.png)
![2-{[1-(4-Bromobenzenesulfonyl)piperidin-4-yl]oxy}-5-fluoropyrimidine](/img/structure/B2673727.png)


